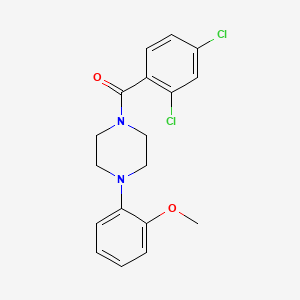

1-(2,4-dichlorobenzoyl)-4-(2-methoxyphenyl)piperazine

Description

1-(2,4-Dichlorobenzoyl)-4-(2-methoxyphenyl)piperazine is a piperazine derivative characterized by a 2,4-dichlorobenzoyl group at the N1 position and a 2-methoxyphenyl substituent at the N4 position. The compound combines structural features of arylpiperazines and halogenated benzoyl groups, which are known to influence pharmacokinetic properties and receptor binding affinities. Its synthesis typically involves nucleophilic substitution or condensation reactions, as seen in analogous piperazine derivatives (e.g., alkylation of 1-(2-methoxyphenyl)piperazine with 2,4-dichlorobenzoyl chloride) .

Properties

IUPAC Name |

(2,4-dichlorophenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18Cl2N2O2/c1-24-17-5-3-2-4-16(17)21-8-10-22(11-9-21)18(23)14-7-6-13(19)12-15(14)20/h2-7,12H,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHPZLYDOLJJOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10360182 | |

| Record name | ST50003896 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5260-71-9 | |

| Record name | ST50003896 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(2,4-dichlorobenzoyl)-4-(2-methoxyphenyl)piperazine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichlorobenzoyl chloride and 2-methoxyaniline.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the desired product.

Synthetic Route: The synthetic route involves the acylation of 2-methoxyaniline with 2,4-dichlorobenzoyl chloride, followed by cyclization with piperazine to form the final product.

Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-(2,4-dichlorobenzoyl)-4-(2-methoxyphenyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The compound can participate in substitution reactions, where functional groups on the benzoyl or phenyl rings are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but may include various substituted and functionalized derivatives of the original compound.

Scientific Research Applications

1-(2,4-Dichlorobenzoyl)-4-(2-methoxyphenyl)piperazine, often referred to as DCBP, is a compound that has garnered attention in various scientific research fields due to its unique chemical structure and potential pharmacological properties. This article aims to explore the applications of DCBP in scientific research, particularly in medicinal chemistry, pharmacology, and related fields.

Medicinal Chemistry

DCBP has been investigated for its potential as an antipsychotic agent. The piperazine ring is known for its affinity for various neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors. Research indicates that DCBP may exhibit a dual action mechanism, potentially acting as both a serotonin receptor antagonist and a dopamine receptor modulator.

- Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of DCBP analogs and their binding affinities to 5-HT receptors. Results showed that certain analogs exhibited significant activity against 5-HT_2A receptors, suggesting potential use in treating schizophrenia and other mood disorders .

Antitumor Activity

Recent studies have highlighted the antitumor properties of DCBP. Its ability to inhibit cell proliferation in various cancer cell lines has been documented.

- Research Findings : In vitro studies demonstrated that DCBP effectively inhibited the growth of human breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.4 | Induction of apoptosis |

| A549 | 12.3 | Cell cycle arrest at G2/M phase |

Neuropharmacology

The neuropharmacological profile of DCBP has been explored with respect to its anxiolytic and antidepressant effects. Its structural similarity to known anxiolytics suggests it may interact with GABA receptors.

- Clinical Relevance : Animal studies have shown that DCBP administration resulted in reduced anxiety-like behavior in rodent models, indicating its potential application as an anxiolytic agent .

Anti-inflammatory Properties

DCBP has also been studied for its anti-inflammatory effects, particularly in models of chronic inflammation.

- Findings : A study investigating the compound's effect on lipopolysaccharide (LPS)-induced inflammation in macrophages found that DCBP significantly reduced pro-inflammatory cytokine production (e.g., TNF-α, IL-6) . This suggests potential applications in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorobenzoyl)-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Structural Analogues and Receptor Binding Profiles

Key Observations :

- 5-HT1A Affinity : Substitution at the N4 position significantly impacts 5-HT1A binding. The phthalimido-butyl chain in enhances affinity (Ki = 0.6 nM), whereas dichlorobenzoyl groups may prioritize D2 or 5-HT2A interactions.

- Dopamine D2 Selectivity : The piperidinyl substituent in reduces 5-HT1A binding but retains D2 activity, suggesting that bulkier N4 groups (e.g., dichlorobenzoyl) could further modulate selectivity.

- Sympathomimetic Effects : Simple 2-methoxyphenylpiperazines (e.g., 1-(2-methoxyphenyl)piperazine) exhibit variable effects on sympathetic nerve discharge, likely due to mixed 5-HT1B/5-HT2A agonism .

Antibacterial Activity

Piperazine derivatives with 2-methoxyphenyl groups display moderate antibacterial activity. For example:

- (2E)-4-(2-Methoxyphenyl)-1-[3-(2-methoxyphenyl)prop-2-enyl]piperazine : Exhibits broad-spectrum activity against Gram-positive (MIC = 8 µg/mL) and Gram-negative bacteria (MIC = 16 µg/mL) .

- This compound : Predicted enhanced activity due to electron-withdrawing dichloro groups, which may disrupt bacterial membrane integrity.

Structure-Activity Relationship (SAR)

- N1 Substituents : Electron-withdrawing groups (e.g., 2,4-dichlorobenzoyl) enhance metabolic stability and receptor binding compared to alkyl chains .

- N4 Substituents : Aromatic groups (e.g., 2-methoxyphenyl) favor 5-HT1A/D2 interactions, while aliphatic chains (e.g., phthalimido-butyl) improve 5-HT1A specificity .

- Piperazine Core: Flexibility allows accommodation in both orthosteric and allosteric binding sites of monoamine receptors .

Biological Activity

1-(2,4-Dichlorobenzoyl)-4-(2-methoxyphenyl)piperazine is a compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the piperazine class, characterized by a piperazine ring substituted with a dichlorobenzoyl group and a methoxyphenyl group. Its unique structural features may influence its biological interactions and activities.

This compound interacts with various molecular targets, primarily receptors involved in neurotransmission. Similar compounds have been shown to modulate serotonin (5-HT) receptors, particularly 5-HT1A and 5-HT7, which are crucial in mood regulation and antidepressant activity .

Biological Activities

The biological activities of this compound can be categorized as follows:

- Antidepressant Activity :

- Neurotransmitter Modulation :

- Antioxidative Activity :

Data Table: Biological Activities of Related Compounds

Case Study 1: Antidepressant-Like Effects

In a study evaluating various piperazine derivatives, it was found that 1-(2-methoxyphenyl)piperazine exhibited significant antidepressant-like activity in the tail suspension test at doses of 2.5 mg/kg body weight. This effect was compared favorably against imipramine, a standard antidepressant .

Case Study 2: Neurotransmitter Release

Another study focused on the effects of piperazine derivatives on neurotransmitter release in rat prefrontal cortex. The results indicated that these compounds could enhance dopamine and serotonin release, supporting their potential use in treating mood disorders .

Q & A

Basic Research Questions

Q. What are the optimal synthetic strategies for preparing 1-(2,4-dichlorobenzoyl)-4-(2-methoxyphenyl)piperazine, and how can purity be maximized?

- Methodology:

- Coupling reactions between 2,4-dichlorobenzoic acid and 4-(2-methoxyphenyl)piperazine using carbodiimide-based coupling agents (e.g., EDC·HCl) in DMF or DCM, followed by purification via column chromatography (silica gel, gradient elution with methanol/chloroform) .

- Yield optimization: Control reaction stoichiometry (1:1.2 molar ratio of acid to piperazine), monitor reaction progress via TLC, and employ recrystallization (e.g., using ethanol/water mixtures) to achieve >95% purity .

Q. How can structural characterization of this compound be systematically validated?

- Analytical workflow:

- NMR: Confirm regiochemistry of substitution via ¹H-NMR (e.g., aromatic proton splitting patterns) and ¹³C-NMR (carbonyl resonance at ~165 ppm for the benzoyl group) .

- Mass spectrometry: High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns consistent with dichlorobenzoyl cleavage .

- X-ray crystallography: Resolve crystal packing and hydrogen-bonding networks (e.g., C–H⋯O interactions between methoxyphenyl and piperazine moieties) .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological activity of this compound, particularly in serotonin receptor modulation?

- Key findings:

- The 2-methoxyphenyl group induces steric hindrance, favoring perpendicular conformations of the aryl ring relative to the piperazine core, which may reduce 5-HT1A receptor affinity compared to unsubstituted analogs .

- Electron-withdrawing substituents (e.g., 2,4-dichlorobenzoyl) enhance metabolic stability but may decrease solubility, requiring formulation adjustments .

- Experimental validation:

- Radioligand binding assays (5-HT1A/2A/2C receptors) using HEK293 cells transfected with human receptors .

- Molecular docking: Compare binding poses in serotonin receptor homology models (e.g., PDB: 7E2Z) to explain activity differences .

Q. How do supramolecular interactions (e.g., hydrogen bonding, π-stacking) influence its physicochemical properties?

- Structural insights:

- Hydrogen bonding: The methoxyphenyl group participates in weak C–H⋯O interactions with adjacent molecules, as observed in isomorphous piperazine derivatives (e.g., 1-(2-chlorobenzoyl)-4-(4-methoxyphenyl)piperazine) .

- π-Stacking: The dichlorobenzoyl group may engage in edge-to-face interactions with aromatic residues in protein binding pockets, enhancing target engagement .

- Techniques:

- Single-crystal XRD to map intermolecular interactions .

- Solubility assays in simulated biological fluids (e.g., PBS, SGF) to correlate crystal packing with bioavailability .

Q. What strategies mitigate toxicity while preserving bioactivity in preclinical models?

- Approaches:

- Structural modification: Introduce β-cyclodextrin complexes to reduce cytotoxicity (observed in piperazine derivatives with similar substituents) .

- In vitro screening: Use MTT assays on HepG2 cells to assess hepatotoxicity and structure-toxicity trends .

- Data contradictions:

- Some analogs show reduced activity upon cyclodextrin conjugation, necessitating iterative optimization of substituent size and polarity .

Data Contradictions and Resolution

Q. How can conflicting reports on substituent effects (e.g., electron-donating vs. withdrawing groups) be reconciled?

- Case study:

- shows negative contributions from electron-donating groups (e.g., 4-hydroxyethyl) in DPP-IV inhibition, while highlights enhanced PLpro inhibition with electron-withdrawing substituents.

- Resolution:

- Context-dependent activity: Use comparative molecular field analysis (CoMFA) to model electrostatic/hydrophobic requirements for different targets .

Experimental Design Recommendations

Q. How to design a robust SAR study for this compound?

- Stepwise protocol:

Synthesize analogs: Vary substituents on both benzoyl and methoxyphenyl groups (e.g., halogens, alkyl, or nitro groups).

Characterize: Validate purity via HPLC and structural integrity via FT-IR (amide I band ~1650 cm⁻¹) .

Screen: Test against target-specific assays (e.g., enzymatic inhibition, receptor binding) and ADMET panels .

Q. What computational tools are recommended for predicting bioactivity?

- Tools:

- Molecular dynamics (MD): Simulate conformational flexibility in aqueous and membrane environments (e.g., GROMACS) .

- QSAR models: Train on datasets from PubChem BioAssay (AID: 1259351) to predict off-target effects .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.